3-Bromo-4-t-butoxyphenylboronic acid; 96%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

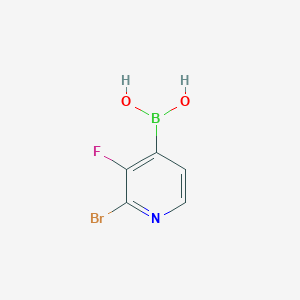

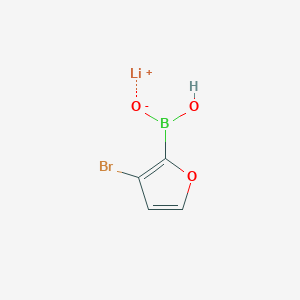

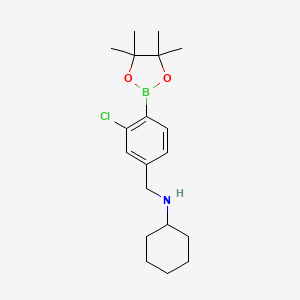

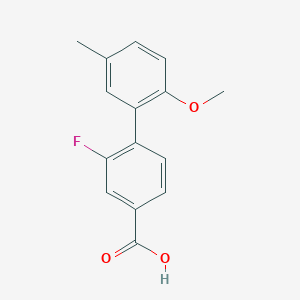

3-Bromo-4-t-butoxyphenylboronic acid is a boronic acid compound . It is used in the field of organic chemistry. The compound is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .

Molecular Structure Analysis

The linear formula of 3-Bromo-4-t-butoxyphenylboronic acid is C10H14BBrO3 . The InChI code is 1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3 .Chemical Reactions Analysis

3-Bromo-4-t-butoxyphenylboronic acid is involved in various organic reactions. It is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-4-t-butoxyphenylboronic acid is 272.93 .Scientific Research Applications

Synthesis of Bioactive Compounds

3-Bromo-4-t-butoxyphenylboronic acid is used in the synthesis of nitrogen-containing heterocycles, which are frequently found as naturally occurring bioactive compounds . These compounds have gained massive research attention due to their potential as lead molecules for analgesic and anti-inflammatory agents .

Suzuki Coupling Reaction

This compound is used in the Suzuki coupling reaction, a type of cross-coupling reaction, to synthesize various organic compounds . The Suzuki reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds.

Preparation of Nitrophenylphenol

4-tert-Butoxyphenylboronic Acid, a similar compound to 3-Bromo-4-t-butoxyphenylboronic acid, is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids .

Synthesis of Tetracycline Derivatives

4-tert-Butylphenylboronic acid, another similar compound, is used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics used in the treatment of numerous bacterial infections.

Biological Screening

The derivatives of 3-Bromo-4-t-butoxyphenylboronic acid have been physically and chemically characterized and subjected to biological screening such as antibacterial, antifungal, antioxidant, analgesic, and anti-inflammatory, COX2 inhibitor activities .

Molecular Docking Studies

Molecular docking studies have been performed to confirm the ligand protein binding and type of binding interactions resulting in the biological activities of the compounds . This helps in understanding the mechanism of action of these compounds at a molecular level.

Safety and Hazards

Mechanism of Action

Target of Action

3-Bromo-4-t-butoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This forms a new palladium-carbon bond, which is a critical step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of 3-Bromo-4-t-butoxyphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Bromo-4-t-butoxyphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is known to be tolerant of a wide range of reaction conditions . Additionally, the stability of the compound can be affected by factors such as temperature and pH .

properties

IUPAC Name |

[3-bromo-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHARAKWVAFYLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)(C)C)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-T-butoxyphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)